molecular formula C16H13N3 B14704454 1-Naphthalenamine, 2-(phenylazo)- CAS No. 17804-19-2

1-Naphthalenamine, 2-(phenylazo)-

Cat. No.: B14704454
CAS No.: 17804-19-2
M. Wt: 247.29 g/mol
InChI Key: KQKLHQCEBVSGTK-UHFFFAOYSA-N
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Description

1-Naphthalenamine, 2-(phenylazo)-, also known as 2-(Phenylazo)-1-naphthylamine, is an organic compound with the molecular formula C16H12N2. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthalenamine, 2-(phenylazo)- can be synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:

Industrial Production Methods

Industrial production of 1-Naphthalenamine, 2-(phenylazo)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, pH, and reagent concentrations to achieve efficient coupling and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenamine, 2-(phenylazo)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Naphthalenamine, 2-(phenylazo)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalenamine, 2-(phenylazo)- involves its interaction with molecular targets through the azo group (N=N). The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthalenamine, 2-(phenylazo)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the azo group (N=N) allows for unique redox behavior and interaction with various molecular targets, making it valuable in diverse applications .

Properties

CAS No.

17804-19-2

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

2-phenyldiazenylnaphthalen-1-amine

InChI

InChI=1S/C16H13N3/c17-16-14-9-5-4-6-12(14)10-11-15(16)19-18-13-7-2-1-3-8-13/h1-11H,17H2

InChI Key

KQKLHQCEBVSGTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C=C2)N

Origin of Product

United States

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